molecular formula C11H14O B132175 4'-Methylbutyrophenone CAS No. 4160-52-5

4'-Methylbutyrophenone

Cat. No.: B132175
CAS No.: 4160-52-5
M. Wt: 162.23 g/mol
InChI Key: CIYAESDXUTVTAL-UHFFFAOYSA-N
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Description

4'-Methylbutyrophenone, also known as this compound, is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163487. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

1-(p-Tolyl)butan-1-one, also known as 1-(4-methylphenyl)butan-1-one or 4’-Methylbutyrophenone, is a chemical compound with the molecular formula C11H14O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Properties

IUPAC Name

1-(4-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-4-11(12)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYAESDXUTVTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194424
Record name 4'-Methylbutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4160-52-5
Record name 1-(4-Methylphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4160-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Methylbutyrophenone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Methylbutyrophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163487
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Record name 4'-Methylbutyrophenone
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Record name 4'-methylbutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.815
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Record name 4'-METHYLBUTYROPHENONE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

p-Tolylboronic acid (0.150 g, 1.10 mmol), tetrakis(triphenylphosphine)palladium(0) (0.064 g, 0.055 mmol), and cesium carbonate (1.80 g, 5.52 mmol) were suspended in toluene (25 mL). The reaction mixture was purged under a vigorous flow of nitrogen for 15 minutes. Butyryl chloride (0.344 mL, 3.31 mmol) was added, and the reaction mixture was heated at 100° C. under an atmosphere of nitrogen for 24 h. The reaction mixture was cooled to ambient temperature and diluted with ether (100 mL). The organic layer was extracted sequentially with water (10 mL), aqueous sodium bicarbonate (10 mL), and aqueous sodium chloride (10 mL). The organic layer was dried (magnesium sulfate), filtered, and concentrated. Purification of the residue by flash column chromatography (7.5% ether/petroleum ether) afforded 1-(4-methylphenyl)-1-butanone as a colorless oil (0.134 g, 0.827 mmol): 1H NMR (CDCl3, 400 MHz) δ 7.86 (d, 2H), 7.25 (d, 2H), 2.92 (t, 2H), 2.41 (s, 3H), 1.76 (sx, 2H), 1.00 (t, 3H).
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
0.344 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0.064 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods III

Procedure details

p-Tolylboronic acid (0.150 g, 1.10 mmol), tetrakis(triphenylphosphine)pal-ladium(0) (0.064 g, 0.055 mmol), and cesium carbonate (1.80 g, 5.52 mmol) were suspended in toluene (25 mL). The reaction mixture was purged under a vigorous flow of nitrogen for 15 minutes. Butyryl chloride (0.344 mL, 3.31 mmol) was added, and the reaction mixture was heated at 100° C. under an atmosphere of nitrogen for 24 h. The reaction mixture was cooled to ambient temperature and diluted with ether (100 mL). The organic layer was extracted sequentially with water (10 mL), aqueous sodium bicarbonate (10 mL), and aqueous sodium chloride (10 mL). The organic layer was dried (magnesium sulfate), filtered, and concentrated. Purification of the residue by flash column chromatography (7.5% ether/petroleum ether) afforded 1-(4-methylphenyl)-1-butanone as a colorless oil (0.134 g, 0.827 mmol): 1H NMR (CDCl3, 400 MHz) δ 7.86 (d, 2H), 7.25 (d, 2H), 2.92 (t, 2H), 2.41 (s, 3H), 1.76 (sx, 2H), 1.00 (t, 3H).
Quantity
0.15 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphine)pal-ladium(0)
Quantity
0.064 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
0.344 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Methylbutyrophenone
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Reactant of Route 6
4'-Methylbutyrophenone

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